Methyl (4-chlorophenyl)sulfonylcarbamate
CAS No.: 34543-04-9
Cat. No.: VC21293518
Molecular Formula: C8H8ClNO4S
Molecular Weight: 249.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34543-04-9 |
---|---|
Molecular Formula | C8H8ClNO4S |
Molecular Weight | 249.67 g/mol |
IUPAC Name | methyl N-(4-chlorophenyl)sulfonylcarbamate |
Standard InChI | InChI=1S/C8H8ClNO4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Standard InChI Key | FCMYFMSWNFVHAC-UHFFFAOYSA-N |
SMILES | COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES | COC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Structure and Properties
Methyl (4-chlorophenyl)sulfonylcarbamate possesses a distinctive molecular structure consisting of a 4-chlorophenyl group attached to a sulfonyl moiety, which is further connected to a methyl carbamate group. The presence of both the sulfonyl and carbamate groups creates interesting reactivity patterns and potential for chemical modifications.
Basic Chemical Information
Property | Value |
---|---|
Chemical Name | Methyl (4-chlorophenyl)sulfonylcarbamate |
CAS Number | 34543-04-9 |
Molecular Formula | C₈H₈ClNO₄S |
Molecular Weight | 249.67100 g/mol |
Exact Mass | 248.98600 |
InChI Key | FCMYFMSWNFVHAC-UHFFFAOYSA-N |
Structural Representation
The compound features a 4-chlorophenyl group attached to a sulfonyl group (SO₂), which is connected to a nitrogen atom. This nitrogen atom is further bonded to a methyl carbamate moiety. The chlorine atom at the para position of the phenyl ring contributes to the compound's electronic properties and potential reactivity patterns.
Synonyms and Alternative Names
The compound is known by several alternative names in scientific literature and commercial catalogs:
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Methyl N-(4-chlorophenyl)sulfonylcarbamate
-
Methyl (4-chlorobenzene-1-sulfonyl)carbamate
Physical Properties
The physical properties of methyl (4-chlorophenyl)sulfonylcarbamate influence its handling, storage, and potential applications in various chemical processes.
Physicochemical Parameters
Property | Value | Reference |
---|---|---|
PSA (Polar Surface Area) | 84.34000 | |
LogP | 2.66990 | |
Boiling Point | Not available | |
Melting Point | Not available | |
Density | Not available | |
Flash Point | Not available |
The moderate LogP value of 2.66990 suggests a balance between hydrophilicity and lipophilicity, which may impact its solubility profile and potential for membrane permeability in biological systems .
Synthesis and Preparation
Information on the synthesis of methyl (4-chlorophenyl)sulfonylcarbamate is limited, but patent literature provides some insights into potential synthetic routes.
Synthetic Pathway
According to patent literature, methyl (4-chlorophenyl)sulfonylcarbamate can be synthesized from the reaction between methyl chloroformate and 4-chlorobenzenesulfonamide . This synthetic approach follows standard sulfonylation chemistry principles, where the nucleophilic nitrogen of the sulfonamide attacks the electrophilic carbonyl carbon of methyl chloroformate.
The general reaction can be represented as:
4-chlorobenzenesulfonamide + methyl chloroformate → methyl (4-chlorophenyl)sulfonylcarbamate + HCl
Purification and Quality
Commercial samples of methyl (4-chlorophenyl)sulfonylcarbamate have been reported with varying degrees of purity:
These variations in purity may reflect different synthesis and purification methods employed by manufacturers.
Related Compounds
Understanding structural analogs and related compounds can provide additional context for the properties and potential applications of methyl (4-chlorophenyl)sulfonylcarbamate.
Structural Analogs
One structurally related compound mentioned in the search results is O-methyl N-(4-chlorophenyl)carbamothioate (CAS: 20399-44-4), which features a carbamothioate group instead of the sulfonylcarbamate functionality . This thio-analog has a molecular formula of C₈H₈ClNOS and a molecular weight of 201.67300 g/mol.
Property | Methyl (4-chlorophenyl)sulfonylcarbamate | O-methyl N-(4-chlorophenyl)carbamothioate |
---|---|---|
CAS Number | 34543-04-9 | 20399-44-4 |
Molecular Formula | C₈H₈ClNO₄S | C₈H₈ClNOS |
Molecular Weight | 249.67100 | 201.67300 |
Oxygen Count | 4 | 1 |
Sulfur Functionality | Sulfonyl (SO₂) | Thio (S) |
Compounds with Similar Functional Groups
The search results also mention 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione , which contains the 4-chlorophenylsulfonyl group similar to the target compound. This related compound forms crystal structures with interesting intermolecular interactions, including hydrogen bonding and halide-halide contacts that contribute to its three-dimensional arrangement in the solid state.
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